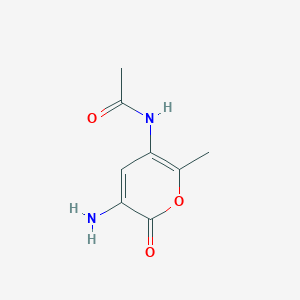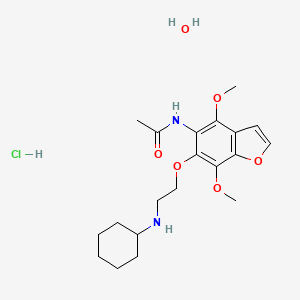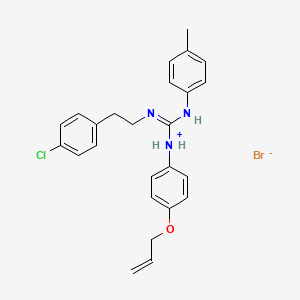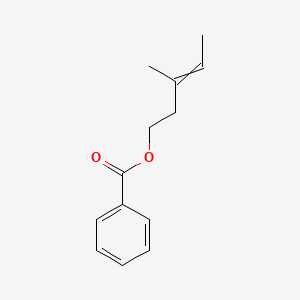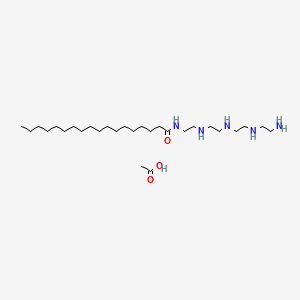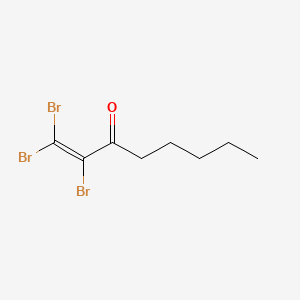
1-Octen-3-one, 1,1,2-tribromo-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Octen-3-one, 1,1,2-tribromo- is a chemical compound with the molecular formula C8H11Br3O It is a derivative of 1-octen-3-one, where three bromine atoms are substituted at the 1,1, and 2 positions
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Octen-3-one, 1,1,2-tribromo- typically involves the bromination of 1-octen-3-one. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the desired positions. The process generally involves the use of bromine (Br2) as the brominating agent, and the reaction is conducted in an inert solvent such as carbon tetrachloride (CCl4) or chloroform (CHCl3). The reaction mixture is stirred at a low temperature to control the rate of bromination and to prevent over-bromination.
Industrial Production Methods
In an industrial setting, the production of 1-Octen-3-one, 1,1,2-tribromo- may involve a continuous flow process to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and concentration of reactants can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
1-Octen-3-one, 1,1,2-tribromo- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the tribromo compound to less brominated or debrominated products.
Substitution: The bromine atoms in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as hydroxide ions (OH-) or amines (NH2R) can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Less brominated or debrominated alkanes or alkenes.
Substitution: Compounds with new functional groups replacing the bromine atoms.
Scientific Research Applications
1-Octen-3-one, 1,1,2-tribromo- has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Octen-3-one, 1,1,2-tribromo- involves its interaction with molecular targets through its bromine atoms and carbonyl group. The bromine atoms can participate in electrophilic reactions, while the carbonyl group can engage in nucleophilic addition reactions. These interactions can lead to the formation of various intermediates and products, depending on the specific reaction conditions and targets.
Comparison with Similar Compounds
Similar Compounds
1-Octen-3-one: The parent compound, which lacks the bromine substitutions.
1-Octen-3-ol: The alcohol analog of 1-octen-3-one.
1,1,2-Tribromoethane: A simpler tribromo compound with similar bromination patterns.
Uniqueness
1-Octen-3-one, 1,1,2-tribromo- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity. The presence of three bromine atoms at specific positions allows for selective reactions and applications that are not possible with other similar compounds.
Properties
CAS No. |
64785-96-2 |
|---|---|
Molecular Formula |
C8H11Br3O |
Molecular Weight |
362.88 g/mol |
IUPAC Name |
1,1,2-tribromooct-1-en-3-one |
InChI |
InChI=1S/C8H11Br3O/c1-2-3-4-5-6(12)7(9)8(10)11/h2-5H2,1H3 |
InChI Key |
CNMOSZIVTRYXIH-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCC(=O)C(=C(Br)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


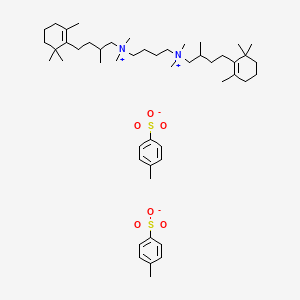
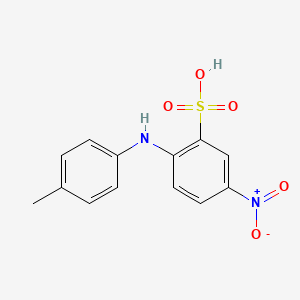

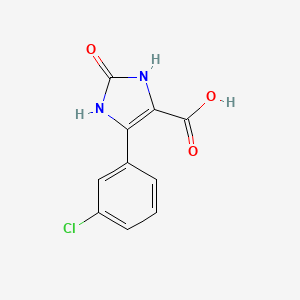
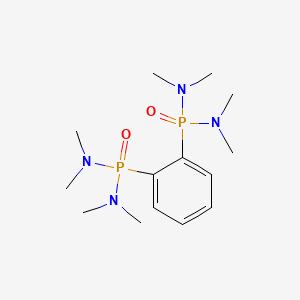


![[2-(Acetylsulfanylmethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] acetate](/img/structure/B13778505.png)
